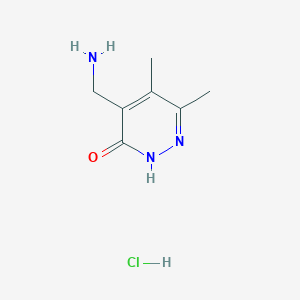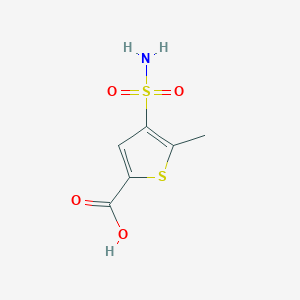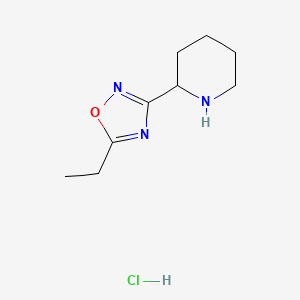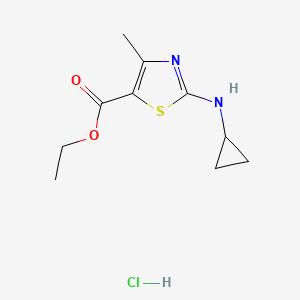
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride
Vue d'ensemble
Description
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride (also known as 4-AMDM-HCl) is a synthetic compound with numerous applications in scientific research and laboratory experiments. 4-AMDM-HCl is a small molecule that has been studied extensively in recent years due to its interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Medicine: Hemostatic Activity
This compound has been explored for its potential in medicine, particularly in hemostatic activity. It’s structurally related to compounds that have shown promise in blood plasma clotting tests, affecting thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT) . Such properties make it a candidate for developing new antifibrinolytic agents or adjuncts in surgeries to control bleeding.
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of this compound may serve as enzyme inhibitors. By modifying specific enzymes’ activity, researchers can study various biochemical pathways and diseases where these enzymes play a crucial role. This can lead to the development of new drugs targeting these pathways .
Pharmacology: Neuromuscular Enhancement
Pharmacologically, similar compounds have been used to facilitate neuromuscular transmission, which can help counteract the effects of neuromuscular blocking drugs. This application is particularly relevant in conditions like the Eaton-Lambert syndrome and could be explored for “4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride” as well .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, such compounds can be used as standards or references in chromatographic analysis. They help in the identification and quantification of substances within a sample, ensuring the accuracy and reliability of analytical results .
Materials Science: Solar Cell Efficiency
In materials science, related molecules have been utilized to improve the efficiency and stability of perovskite solar cells. They act as polarized molecules that can enhance the performance of these cells, which is a growing area of renewable energy research .
Environmental Research: Photodecontamination
Environmental research has seen the use of structurally similar compounds in photodecontamination processes. They can intercalate into DNA and cross-link pyrimidine bases upon activation by UVA light, which is a method used to inactivate DNA and RNA viruses, including HIV-1 .
Propriétés
IUPAC Name |
5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-4-5(2)9-10-7(11)6(4)3-8;/h3,8H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMYSVGVWQBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)




![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)


![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)


